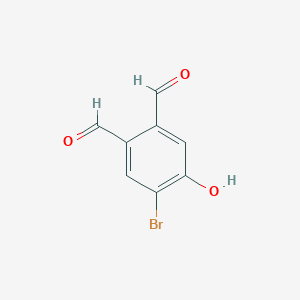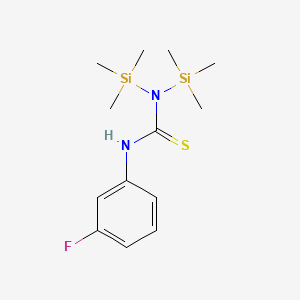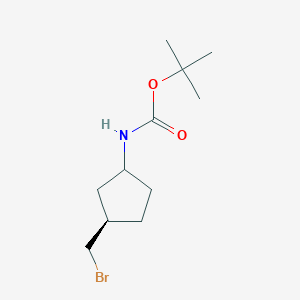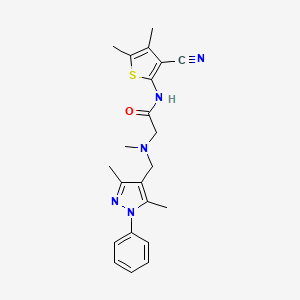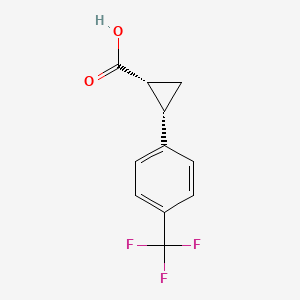
2-Chloronicotinic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloronicotinic anhydride is a derivative of nicotinic acid, specifically a halogenated form. It is an important intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chlorine atom at the second position of the nicotinic acid structure, which significantly influences its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloronicotinic anhydride typically involves the chlorination of nicotinic acid or its derivatives. One common method is the chlorination of the N-oxide of nicotinic acid using reagents like phosphorus oxychloride (POCl3) under controlled conditions . Another approach involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process. Initially, 3-pyridinecarbonitrile is oxidized using hydrogen peroxide (H2O2) in the presence of acetyl pyruvic molybdenum as a catalyst. The resulting product undergoes chlorination with phenyl dichlorophosphate, followed by dehydration to yield 2-chloro-3-cyanopyridine, which is then hydrolyzed to produce this compound .
化学反応の分析
Types of Reactions: 2-Chloronicotinic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like anilines and bases such as potassium carbonate are commonly used.
Oxidation Reactions: Hydrogen peroxide (H2O2) is a typical oxidizing agent used in the synthesis of this compound.
Major Products:
科学的研究の応用
2-Chloronicotinic anhydride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-chloronicotinic anhydride primarily involves its ability to undergo substitution reactions, which allows it to form various bioactive compounds. These compounds can interact with specific molecular targets, such as enzymes and receptors, to exert their biological effects. For instance, 2-arylaminonicotinic acids derived from this compound are known to inhibit enzymes involved in inflammatory pathways .
類似化合物との比較
2-Bromonicotinic Acid: Similar to 2-chloronicotinic anhydride but with a bromine atom instead of chlorine.
2-Hydroxynicotinic Acid: A precursor in the synthesis of this compound, where the hydroxyl group is substituted with chlorine.
Nicotinic Acid: The parent compound, which is less reactive compared to its halogenated derivatives.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in the synthesis of various bioactive compounds, offering distinct advantages in terms of reaction conditions and product yields .
特性
分子式 |
C12H6Cl2N2O3 |
|---|---|
分子量 |
297.09 g/mol |
IUPAC名 |
(2-chloropyridine-3-carbonyl) 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H6Cl2N2O3/c13-9-7(3-1-5-15-9)11(17)19-12(18)8-4-2-6-16-10(8)14/h1-6H |
InChIキー |
HMVJNDPMHQZOHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OC(=O)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)

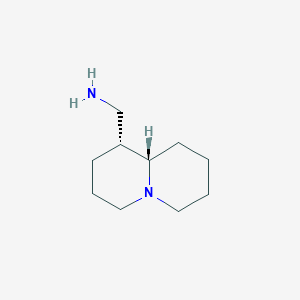
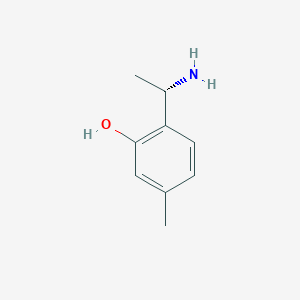
![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)

